6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Brand Name: Vulcanchem
CAS No.: 742004-46-2
VCID: VC2977070
InChI: InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES: C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Molecular Formula: C11H10BrN3S
Molecular Weight: 296.19 g/mol

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

CAS No.: 742004-46-2

Cat. No.: VC2977070

Molecular Formula: C11H10BrN3S

Molecular Weight: 296.19 g/mol

* For research use only. Not for human or veterinary use.

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole - 742004-46-2

Specification

CAS No. 742004-46-2
Molecular Formula C11H10BrN3S
Molecular Weight 296.19 g/mol
IUPAC Name 6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Standard InChI InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key ALFGOQIZSNTHCA-UHFFFAOYSA-N
SMILES C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Canonical SMILES C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr

Introduction

Structural and Chemical Properties

Basic Physical and Chemical Data

6-(Bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole features a complex heterocyclic structure with distinct chemical and physical properties as outlined in Table 1.

Table 1: Basic Properties of 6-(Bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole

PropertyValue
CAS Number742004-46-2
Molecular FormulaC₁₁H₁₀BrN₃S
Molecular Weight296.19 g/mol
IUPAC Name6-(bromomethyl)-3-phenyl-5,6-dihydro-thiazolo[2,3-c][1,2,] triazole
Physical AppearanceWhite to off-white solid
Storage ConditionRoom temperature
European Community (EC) Number978-452-1

Molecular Identifiers and Structural Representation

The structural details of the compound can be represented through various chemical notation systems, which are essential for database searches and structural analysis :

  • Standard InChI: InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

  • Standard InChIKey: ALFGOQIZSNTHCA-UHFFFAOYSA-N

  • SMILES Notation: C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr

Predicted Collision Cross Section Data

Mass spectrometry analysis of the compound yields predicted collision cross-section (CCS) data for various adducts, which are valuable for analytical identification and characterization :

Table 2: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺295.98515154.4
[M+Na]⁺317.96709158.0
[M+NH₄]⁺313.01169160.0
[M+K]⁺333.94103158.4
[M-H]⁻293.97059155.7
[M+Na-2H]⁻315.95254157.5
[M]⁺294.97732154.5
[M]⁻294.97842154.5

Synthesis Methods

Specific Synthesis Methods for Triazolothiazole Derivatives

Based on related compounds, the synthesis likely involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromocarbonyl compounds in the presence of a base catalyst such as triethylamine or sodium hydride . For the target compound, the specific modification would involve the incorporation of the bromomethyl group at the 6-position.

Potential reaction conditions would typically include:

  • Use of polar solvents such as DMF, ethanol, or a mixture thereof

  • Reflux conditions or microwave irradiation to enhance yield and reduce reaction time

  • Base catalysis using triethylamine or sodium hydride

Chemical Reactivity

Functional Group Reactivity

The 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole presents several reactive sites:

  • Bromomethyl Group: The primary bromomethyl functional group is highly reactive toward nucleophilic substitution reactions, making it an excellent synthetic handle for further modifications.

  • Heterocyclic Nitrogen Atoms: The nitrogen atoms in the triazole ring can participate in hydrogen bonding interactions and coordination chemistry with metals.

  • Phenyl Substituent: The phenyl group provides opportunities for further functionalization through electrophilic aromatic substitution reactions.

Hazard StatementClassificationSeverity
H302Harmful if swallowedWarning: Acute toxicity, oral
H312Harmful in contact with skinWarning: Acute toxicity, dermal
H315Causes skin irritationWarning: Skin corrosion/irritation
H318Causes serious eye damageDanger: Serious eye damage/eye irritation
H332Harmful if inhaledWarning: Acute toxicity, inhalation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Comparative Analysis with Related Compounds

Comparison with Other Triazolothiazole Derivatives

The 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole can be compared with related structures to understand structural relationships and potential functional differences:

Table 4: Comparison of Related Triazolothiazole Derivatives

CompoundCAS NumberMolecular FormulaKey Structural Difference
6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole742004-46-2C₁₁H₁₀BrN₃SStandard reference compound
4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b]thiazol-3-yl]pyridine848207-44-3C₁₀H₉BrN₄SPyridine ring instead of phenyl group
3-phenyl-N-{5H,6H- triazolo[3,4-b]thiazol-3-yl}propanamide933218-96-3C₁₃H₁₄N₄OSPropanamide substituent instead of bromomethyl group

Structural Differences and Their Impact

  • Substitution at Position 3: The replacement of the phenyl group with other aromatic rings (like pyridine in 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b][1,thiazol-3-yl]pyridine) can alter the electronic properties of the molecule and its interaction with biological targets.

  • Modification at Position 6: The bromomethyl group in the target compound provides a reactive site for nucleophilic substitution, whereas other derivatives might feature different functionalities at this position with altered reactivity profiles.

Current Research and Future Directions

Research Applications

Current research on 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole and related compounds focuses on several areas:

  • Medicinal Chemistry: Development of new derivatives with enhanced biological activities, particularly antimicrobial, anticancer, and anti-inflammatory properties .

  • Synthetic Chemistry: Exploring the compound as a key intermediate for the synthesis of more complex heterocyclic systems .

  • Material Science: Investigation of potential applications in materials science, such as coordinating ligands for metal complexes.

Future Research Opportunities

Several promising research directions for 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole include:

  • Structural Modifications: Systematic modification of the bromomethyl group through nucleophilic substitution to create libraries of derivatives with potentially enhanced biological activities.

  • Mechanism of Action Studies: Detailed investigation of the molecular mechanisms underlying the biological activities of these compounds.

  • Drug Delivery Applications: Exploration of the compound as a linker in drug conjugates or targeted delivery systems, leveraging the reactive bromomethyl group.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with improved yields and reduced waste generation.

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